Cyanine5.5 alkyne chloride
Description
Context within Near-Infrared Fluorophores in Bioorthogonal Chemistry
Near-infrared (NIR) fluorophores, which absorb and emit light in the 700-900 nm range, offer significant advantages for biological imaging. acs.org This spectral window, often referred to as the "optical window" of biological tissues, is characterized by reduced light scattering and minimal autofluorescence from endogenous molecules like hemoglobin and water. acs.org This results in deeper tissue penetration and a higher signal-to-noise ratio, making NIR fluorophores like Cyanine5.5 ideal for in vivo imaging in small animals and potentially in clinical applications. axispharm.com
Bioorthogonal chemistry comprises a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. frontiersin.orgnews-medical.net The combination of NIR fluorophores with bioorthogonal reactivity has revolutionized the study of biological processes in their native context. rsc.orgnih.gov Cyanine5.5 alkyne (chloride) is a prime example of such a probe, equipped with an alkyne handle for participation in one of the most prominent bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry". lumiprobe.commedchemexpress.com This reaction is highly specific, efficient, and can be performed under mild, biologically compatible conditions. frontiersin.orginterchim.fr
Academic Significance of the Alkyne Moiety in Probe Design
The terminal alkyne group within the Cyanine5.5 alkyne (chloride) structure is of paramount academic significance for the design of chemical probes. aatbio.com Its small size and relative inertness in the biological milieu prevent significant perturbation of the structure and function of the biomolecule to which it is attached. mdpi.com This is a critical feature for maintaining the biological integrity of the system under investigation.
The alkyne's role as a bioorthogonal handle lies in its specific reactivity with an azide (B81097) partner in the presence of a copper(I) catalyst. medchemexpress.com This azide-alkyne "click" reaction forms a stable triazole linkage, covalently attaching the Cyanine5.5 fluorophore to an azide-modified biomolecule. mdpi.com The high selectivity of this reaction ensures that the dye is attached only to the intended target, minimizing off-target labeling and background signal. interchim.fr The ability to introduce azide groups into specific biomolecules through metabolic labeling or genetic code expansion further enhances the versatility of alkyne-bearing probes like Cyanine5.5 alkyne. mdpi.com
Overview of Research Trajectories Utilizing Cyanine5.5 Alkyne (Chloride)
The unique properties of Cyanine5.5 alkyne (chloride) have propelled its use in a variety of research areas, leading to significant advancements in our understanding of complex biological processes.
One major research trajectory involves the labeling and imaging of proteins and their post-translational modifications (PTMs) . Researchers have utilized Cyanine5.5 alkyne to tag and visualize azide-modified proteins, enabling the study of protein glycosylation. medchemexpress.comnih.gov For instance, in conjunction with size-matched alkyne-conjugated cyanine (B1664457) fluorophores, it has been used to identify differences in protein glycosylation in cell lysates. nih.gov
Another significant area of application is in cancer research . The NIR properties of Cyanine5.5 are particularly advantageous for in vivo tumor imaging. snmjournals.org Studies have shown the use of Cyanine5.5 alkyne to label and track cancer cells, as well as to monitor the delivery of anti-cancer drugs. researchgate.net For example, it has been used to label dimeric NGR peptides for the near-infrared fluorescence imaging of CD13 receptor expression in tumors. snmjournals.org It has also been investigated as a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor to target cancer stem cells. medchemexpress.com
Furthermore, Cyanine5.5 alkyne has been employed in the detection and imaging of nucleic acids . By incorporating an azide-modified nucleotide into DNA or RNA, subsequent "clicking" with Cyanine5.5 alkyne allows for fluorescent labeling. This has been used to monitor DNA in the mitochondria of tumor cells. researchgate.net There is also significant interest in developing bioorthogonal probes for the detection of specific mRNA sequences in living cells. acs.org
The development of fluorogenic probes represents another key research direction. These are probes that exhibit a significant increase in fluorescence upon reaction with their target. rsc.org This "turn-on" response minimizes background fluorescence from unreacted probes, enhancing imaging sensitivity. While not inherently fluorogenic in its reaction, the principles of bioorthogonal chemistry with Cyanine5.5 alkyne contribute to the design of highly specific imaging experiments with low background.
Finally, research has also focused on the synthesis and characterization of novel biomaterials and drug delivery systems . For example, Cyanine5.5 alkyne has been used to synthesize fluorescently labeled glucose analogues to study sodium-dependent glucose transporters. case.edu It has also been incorporated into thermo-sensitive hydrogels for vaccine delivery systems. aatbio.com
These research trajectories highlight the versatility and impact of Cyanine5.5 alkyne (chloride) as a fundamental tool in modern chemical biology, enabling researchers to visualize and understand biological processes with unprecedented detail.
Data Tables
Table 1: Physicochemical and Spectral Properties of Cyanine5.5 Alkyne (Chloride)
| Property | Value | Source(s) |
| CAS Number | 1628790-37-3 | medkoo.com |
| Molecular Formula | C₄₃H₄₆ClN₃O | medkoo.com |
| Molecular Weight | 656.31 g/mol | medkoo.com |
| Appearance | Solid powder | medkoo.com |
| Solubility | Soluble in organic solvents (DMSO, DMF) | lumiprobe.comglpbio.com |
| Excitation Maximum (λex) | ~673-678 nm | interchim.frmedchemexpress.com |
| Emission Maximum (λem) | ~694-707 nm | interchim.frmedchemexpress.com |
| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | interchim.fr |
| Fluorescence Quantum Yield (Φ) | ~0.2 | interchim.fr |
Table 2: Key Research Applications of Cyanine5.5 Alkyne (Chloride)
| Research Area | Specific Application | Key Findings | Reference(s) |
| Proteomics | Labeling of azide-modified proteins for PTM analysis | Demonstrated specific tagging of azido-labeled proteins and utility in 2D DIGE for analyzing glycoproteins. | nih.gov |
| Cancer Biology | In vivo tumor imaging and targeting | Successfully used to label a dimeric NGR peptide for NIR fluorescence imaging of CD13-positive tumors. | snmjournals.org |
| Inhibition of cancer stem cells | Identified as a mitochondrial OXPHOS inhibitor with potential to inhibit cancer stem cell growth. | medchemexpress.com | |
| Nucleic Acid Research | Imaging of DNA in subcellular compartments | Employed to visualize DNA within the mitochondria of cancer cells. | researchgate.net |
| Transporter Studies | Synthesis of fluorescent glucose analogs | Enabled the creation of a probe to study the function of sodium-dependent glucose transporters. | case.edu |
| Drug Delivery | Component of a vaccine delivery system | Incorporated into a thermo-sensitive hydrogel for intramuscular immunization studies. | aatbio.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C43H46ClN3O |
|---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide chloride |
InChI |
InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |
InChI Key |
ZAMUEMBIJDLVQF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Cyanine5.5 Alkyne Chloride
Strategies for the Preparation of Cyanine5.5 Alkyne (Chloride)
The synthesis of cyanine (B1664457) dyes, including Cyanine5.5 alkyne (chloride), traditionally involves the stepwise condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. acs.orgresearchgate.net However, this method often requires high temperatures for the N-alkylation step to form the aza-heterocycle salt, which can lead to the decomposition of temperature-sensitive functional groups. acs.orgresearchgate.net
To circumvent this issue, a modular approach has been developed where sensitive functional groups are introduced in the final step of the synthesis. acs.orgresearchgate.netscribd.com This strategy helps to prevent their degradation. acs.orgscribd.comnih.gov The synthesis can begin with a commercially available indolenine derivative to create a carboxy-indolium precursor. acs.orgresearchgate.netnih.gov Acetonitrile has been identified as a suitable solvent for this reaction, yielding minimal side products. acs.orgresearchgate.netnih.gov The resulting water-soluble precursor can be purified by dissolving it in water and washing with organic solvents of increasing polarity. acs.orgresearchgate.netnih.gov
Modular Synthetic Approaches for Heterobifunctional Cyanine Dyes
A modular synthetic strategy has proven effective for creating diverse heterobifunctional cyanine 5 dyes. acs.orgresearchgate.netnih.gov This approach allows for the incorporation of different functional groups in the final synthesis step, such as an alkyne group for click chemistry applications through an esterification reaction. acs.orgnih.gov
This method offers several advantages:
Protection of Functional Groups: Delicate functional groups are introduced late in the synthesis, preventing their degradation. acs.orgresearchgate.netnih.gov
Simplified Purification: Purification by chromatography is deferred until the final step. acs.orgresearchgate.netnih.gov The pH- and functional group-dependent solubility of the asymmetric cyanine 5 dyes can be harnessed to streamline the workup. acs.orgnih.govacs.org
Scalability: This approach has been successfully used for large-scale synthesis. acs.orgscribd.comnih.gov
For instance, a propargyl ester derivative can be introduced through esterification, yielding a product suitable for click chemistry. acs.org
Site-Specific Incorporation into Oligonucleotides via Phosphoramidite (B1245037) Synthesis
Cyanine5.5 derivatives can be incorporated into oligonucleotides at specific sites using automated DNA synthesis. nih.govacs.org This is achieved by converting the dye into a phosphoramidite derivative, which can then be used in standard solid-phase oligonucleotide synthesis. nih.govresearchgate.net
The process generally involves:
Functionalization: One of the pendant alkyl chains of the cyanine dye is functionalized with a protecting group, such as a 4-monomethoxytrityl (MMTr) group. nih.govacs.orgacs.org The other end of the linker remains as a hydroxyl group. nih.govresearchgate.net
Phosphoramidite Conversion: The hydroxyl-terminated linker is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the phosphoramidite. acs.org
Automated DNA Synthesis: The resulting Cy5 phosphoramidite is then used in an automated DNA synthesizer to be incorporated at the desired position within the oligonucleotide sequence. nih.govacs.orgacs.org
This method allows for the precise placement of the dye within the DNA structure, which is crucial for applications like studying exciton (B1674681) delocalization in DNA dye aggregates. nih.govacs.org
Design and Synthesis of Substituted Cyanine5.5 Derivatives for Modulated Photophysical Behavior
The photophysical properties of Cyanine5.5, such as its absorption and emission maxima, can be fine-tuned by introducing various substituents. nih.govacs.org Placing electron-donating or electron-withdrawing groups at the 5,5'-positions of the indolenine rings can alter the dye's electronic structure and, consequently, its interaction with light. nih.govacs.org
Researchers have synthesized a series of Cy5 derivatives with different 5,5'-substituents, including: nih.govacs.org
n-hexyloxy
triethyleneglycol monomethyl ether (PEG)
tert-butyl
chloro groups
These substituents were chosen to vary not only the hydrophobicity/hydrophilicity of the dye but also its electron-donating or -withdrawing character. nih.govresearchgate.netacs.org For example, hexyloxy and PEG groups have similar electron-donating capacities but differ in their hydrophobicity. nih.govacs.org The synthesis of these derivatives generally follows the condensation of the appropriately substituted indolinium iodide salts with a polymethine bridge precursor. nih.gov
| Substituent | Property | Effect on Photophysics |
| n-hexyloxy | Hydrophobic, electron-donating | Modulates absorption/emission |
| PEG | Hydrophilic, electron-donating | Modulates absorption/emission |
| tert-butyl | Bulky, electron-donating | Modulates absorption/emission |
| Chloro | Electron-withdrawing | Modulates absorption/emission |
Purification and Characterization Methodologies for Synthetic Conjugates
The purification of synthetic Cyanine5.5 conjugates is a critical step to ensure the quality and reliability of the final product. A variety of techniques are employed, often in combination.
Purification Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a widely used method for purifying cyanine dye conjugates. nih.govnih.govnih.gov It allows for the separation of the desired product from unreacted starting materials and byproducts. nih.govnih.gov
Column Chromatography: Column chromatography using adsorbents like basic aluminum oxide with a gradient of solvents such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) can be effective. acs.org In some cases, adding a small amount of triethylamine (B128534) to the eluent can improve the purity of the final product. acs.org
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For oligonucleotide conjugates, denaturing PAGE can be an effective purification method. nih.gov This technique separates molecules based on their size and charge, allowing for the isolation of the labeled oligonucleotide from unreacted dye. nih.gov
Washing and Precipitation: Simple washing steps with appropriate solvents can be used to remove certain impurities. acs.orgnih.gov For example, washing with ice-cold diethyl ether can remove acetophenone (B1666503) byproducts. acs.orgnih.gov
Characterization Methods:
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized conjugates. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the chemical structure of the synthesized compounds. researchgate.net
UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are used to determine the photophysical properties of the dye conjugates, including their maximum absorption and emission wavelengths and molar extinction coefficients. nih.govresearchgate.net
| Technique | Purpose |
| HPLC | Purification |
| Column Chromatography | Purification |
| Denaturing PAGE | Purification of oligonucleotide conjugates |
| Mass Spectrometry | Characterization (Molecular Weight) |
| NMR Spectroscopy | Characterization (Structure) |
| UV-Vis/Fluorescence Spectroscopy | Characterization (Photophysical Properties) |
Fundamental and Applied Principles of Click Chemistry with Cyanine5.5 Alkyne Chloride
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Dynamics
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility under aqueous conditions. mdpi.comabpbio.com This reaction involves the formation of a stable triazole linkage between a terminal alkyne, such as Cyanine5.5 alkyne, and an azide-functionalized molecule. interchim.fr The catalysis by copper(I) ions is crucial, as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers. nih.gov
The mechanism of CuAAC is a step-wise process. Initially, the copper(I) catalyst coordinates with the terminal alkyne to form a copper(I) acetylide intermediate. mdpi.com This step is often considered turnover-limiting. mdpi.com Subsequently, this intermediate reacts with the azide (B81097) in a concerted or stepwise manner to form a six-membered copper-containing ring, which then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle. nih.gov
The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the reactants, the copper source, the presence of accelerating ligands, and the reaction medium. researchgate.net For instance, alkynes bearing electron-withdrawing groups tend to exhibit enhanced reactivity. mdpi.com The choice of copper(I) source and the use of a reducing agent, typically sodium ascorbate (B8700270), to maintain the copper in its active +1 oxidation state from a copper(II) precursor like CuSO4, are critical for efficient catalysis. frontiersin.orgnih.gov The reaction is generally fast, with some instances showing near completion within an hour at room temperature. tandfonline.com
In the context of Cyanine5.5 alkyne, a near-infrared fluorescent dye, the CuAAC reaction provides a robust method for its conjugation to various azide-modified biomolecules. medchemexpress.comlumiprobe.com The resulting Cyanine5.5-labeled molecules can be used for a range of bioimaging applications. researchgate.net The reaction's efficiency allows for labeling under dilute conditions, which is often a requirement for biological experiments. nih.gov
Optimization of CuAAC Reaction Conditions for Biological Systems
The application of CuAAC reactions in biological systems, particularly in living cells, necessitates careful optimization to mitigate the potential cytotoxicity of the copper catalyst. nih.govbiorxiv.org One of the primary challenges is the generation of reactive oxygen species (ROS) by the copper/ascorbate system, which can be detrimental to cells. nih.gov To address this, several strategies have been developed to enhance the biocompatibility and efficiency of the CuAAC reaction for labeling with probes like Cyanine5.5 alkyne.
A key development has been the use of copper(I)-stabilizing ligands. nih.govnih.gov These ligands not only accelerate the reaction but also protect the copper(I) from oxidation and sequester it, reducing its toxicity. nih.govnih.gov Tris(triazolylmethyl)amine derivatives, such as TBTA and its more water-soluble analog THPTA, are widely used. nih.gov THPTA, in particular, has been shown to be effective in live cell labeling by minimizing copper-induced damage while maintaining high reaction rates. nih.govnih.gov For instance, optimized conditions for cell-surface labeling often involve low micromolar concentrations of CuSO4 (e.g., 50 µM) with a five-fold excess of THPTA. nih.govnih.gov
The concentration of the reducing agent, typically sodium ascorbate, also requires careful consideration. While necessary for generating and maintaining the Cu(I) state, high concentrations can be cytotoxic. nih.gov Studies have shown that an ascorbate concentration above 0.5 mM can increase cytotoxicity. nih.govrsc.org Therefore, a balance must be struck to ensure efficient catalysis without compromising cell viability.
Further optimization can involve the reaction buffer and temperature. For live cell labeling, reactions are often performed at 4°C to halt endocytosis and confine the labeling to the cell surface. nih.gov The choice of solvent can also impact reaction rates, though CuAAC is generally tolerant of a wide range of solvents, including aqueous buffers essential for biological applications. tandfonline.comnih.gov For hydrophobic dyes like some cyanine (B1664457) derivatives, a co-solvent system may be necessary to ensure the solubility of all reactants. nih.gov
Recent advancements include the development of cell-penetrating peptide-conjugated ligands to improve intracellular CuAAC reactions and DNA oligomer-conjugated ligands that enhance reaction kinetics at lower copper concentrations. nih.govbiorxiv.org These innovations continue to expand the utility of CuAAC for intracellular labeling with fluorescent probes like Cyanine5.5 alkyne.
Development of Advanced Click Chemistry Reagents Incorporating Cyanine5.5 Alkyne (Chloride)
The versatility of click chemistry has spurred the development of a diverse array of advanced reagents based on the Cyanine5.5 alkyne scaffold. lumiprobe.com These reagents are designed to facilitate the conjugation of this near-infrared fluorophore to a wide range of molecules for various applications in bioimaging and diagnostics. lumiprobe.comchemneo.com
A primary focus in the development of these reagents is modularity. acs.orgnih.gov Synthetic strategies have been devised to allow for the late-stage introduction of the alkyne functionality onto the cyanine dye core. This approach is advantageous as it protects the often-sensitive functional groups from degradation during the harsh conditions sometimes required for the synthesis of the cyanine backbone. acs.orgnih.gov This modularity enables the creation of a library of Cyanine5.5 alkyne derivatives with different linkers or additional functional groups to suit specific experimental needs.
For example, heterobifunctional Cyanine5.5 dyes have been synthesized. acs.orgnih.gov These molecules possess an alkyne group for click chemistry on one end and another reactive group, such as an NHS ester for amine coupling or a ligand for specific protein binding, on the other. acs.org This dual functionality allows for the creation of complex molecular probes and connectors for advanced biological studies.
The solubility of Cyanine5.5 alkyne reagents is another critical aspect of their development. While the parent dye is often soluble in organic solvents, modifications are made to enhance its water solubility for biological applications. lumiprobe.com This can be achieved by incorporating polar functional groups or polyethylene (B3416737) glycol (PEG) linkers into the molecular structure. The triazole ring formed during the CuAAC reaction itself can also contribute to improved solubility in polar solvents. nih.gov
Furthermore, the photophysical properties of the Cyanine5.5 dye are a key consideration. The synthetic routes and subsequent modifications are designed to preserve the dye's high fluorescence quantum yield and photostability, which are essential for sensitive and long-term imaging experiments. nih.gov
Evaluation of Bioorthogonality and Specificity in Complex Biological Milieus
A cornerstone of click chemistry, and by extension the use of Cyanine5.5 alkyne in biological studies, is the principle of bioorthogonality. This refers to the ability of a reaction to proceed within a living system without interfering with or being affected by the native biochemical processes. acs.org The azide and alkyne functional groups are ideal for this purpose as they are largely absent from and non-reactive with most biological molecules. abpbio.comtandfonline.com
The specificity of the CuAAC reaction, when properly optimized, is exceptionally high. acs.org The copper(I) catalyst selectively activates the terminal alkyne of Cyanine5.5 alkyne for reaction with an azide-modified target, leading to the formation of the desired triazole linkage with minimal off-target reactions. abpbio.com This high degree of specificity is crucial for accurately labeling and visualizing specific biomolecules within the complex and crowded environment of a cell or organism. nih.gov
However, ensuring true bioorthogonality requires careful consideration of the potential for side reactions and cellular toxicity, primarily associated with the copper catalyst. biorxiv.org As discussed in section 3.2, the use of accelerating and stabilizing ligands like THPTA is critical to sequester the copper ions and prevent them from interacting non-specifically with cellular components, such as proteins containing histidine residues, which can lead to oxidative damage and protein crosslinking. nih.gov
The evaluation of bioorthogonality and specificity is typically carried out through a series of control experiments. These may include:
No-catalyst controls: To confirm that the reaction does not proceed without the copper catalyst.
No-azide or no-alkyne controls: To demonstrate that labeling is dependent on the presence of both click-reactive partners.
Competition assays: To show that the labeling can be blocked by an excess of a non-fluorescent azide or alkyne, confirming the specificity of the reaction.
Cell viability assays: To ensure that the reaction conditions are not cytotoxic.
Through such rigorous evaluation, researchers can be confident that the fluorescence signal observed from Cyanine5.5 alkyne is a true representation of the location and abundance of the intended azide-modified target molecule.
Bioconjugation Strategies Employing Cyanine5.5 Alkyne Chloride
Covalent Labeling of Proteins and Peptides
The covalent labeling of proteins and peptides with Cyanine5.5 alkyne is a primary application of this fluorescent dye. aatbio.commedchemexpress.com The most common strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. interchim.frmedchemexpress.com In this method, the protein or peptide of interest is first modified to introduce an azide (B81097) group. This can be achieved through various chemical methods, such as using an azide-activated ester to react with primary amines on the protein surface. interchim.fr Once the biomolecule is "azide-tagged," it can be reacted with Cyanine5.5 alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. lumiprobe.cominterchim.fr
This labeling strategy offers several advantages:
Specificity: The click chemistry reaction is highly selective for the alkyne and azide groups, minimizing non-specific labeling of other functional groups on the protein. abpbio.com
Efficiency: The reaction proceeds with high efficiency under mild, aqueous conditions that are compatible with the stability of most proteins. interchim.frabpbio.com
Versatility: This method can be used to label a wide variety of proteins and peptides, regardless of their size or complexity. aatbio.com
Table 1: Key Features of Protein and Peptide Labeling with Cyanine5.5 Alkyne
| Feature | Description |
| Primary Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Required Moieties | Alkyne (on Cyanine5.5) and Azide (on protein/peptide) |
| Key Advantage | High specificity and efficiency under biocompatible conditions |
| Common Application | Fluorescent labeling for imaging and biochemical analysis |
Research has demonstrated the successful use of Cyanine5.5 alkyne for labeling proteins for various applications, including in vivo imaging and the analysis of post-translational modifications like glycosylation. medchemexpress.comnih.gov For instance, antibodies can be conjugated with Cyanine5.5 for targeted imaging applications. bio-rad-antibodies.com
Functionalization of Oligonucleotides and Nucleic Acids
Cyanine5.5 alkyne is also utilized for the fluorescent labeling of oligonucleotides and nucleic acids. lumiprobe.com Similar to protein labeling, the primary method for conjugation is the CuAAC click chemistry reaction. soton.ac.uk Oligonucleotides can be synthesized with a terminal azide group, which then readily reacts with the alkyne group of Cyanine5.5. interchim.frinterchim.fr This allows for the site-specific placement of the fluorescent dye at a desired position within the nucleic acid sequence. abpbio.com
The ability to label DNA and RNA with Cyanine5.5 has significant implications for various molecular biology techniques:
Fluorescence in situ hybridization (FISH): Labeled probes can be used to visualize the location of specific DNA or RNA sequences within cells and tissues.
FRET (Förster Resonance Energy Transfer) studies: When paired with another suitable fluorophore, Cyanine5.5 can be used as a FRET acceptor to study molecular interactions and conformational changes in nucleic acids. dovepress.com
DNA sequencing and genetic analysis: Fluorescently labeled oligonucleotides are fundamental components of many modern DNA sequencing technologies. soton.ac.uk
The development of phosphoramidite (B1245037) monomers containing cyanine (B1664457) dyes has further streamlined the process of incorporating these fluorophores into synthetic oligonucleotides. acs.orgoup.com
Conjugation to Small Molecules and Metabolites for Biological Tracking
The versatility of Cyanine5.5 alkyne extends to the labeling of small molecules and metabolites, enabling their tracking within biological systems. medkoo.comlumiprobe.com By attaching this near-infrared fluorophore, researchers can monitor the uptake, distribution, and metabolism of small molecules in cells and living organisms. medchemexpress.com
The conjugation strategy again relies on the principles of click chemistry. A small molecule of interest can be chemically modified to include an azide group. This azide-modified molecule can then be conjugated to Cyanine5.5 alkyne. medkoo.com The resulting fluorescent conjugate retains the biological activity of the parent small molecule while allowing for its visualization through fluorescence imaging techniques. medchemexpress.com
This approach has been used to:
Track the cellular uptake of drugs.
Visualize the localization of metabolites within specific cellular compartments.
Develop targeted imaging agents by conjugating Cyanine5.5 to ligands that bind to specific receptors.
Selective Derivatization of Cellular Components and Organelles
Cyanine5.5 alkyne can be employed for the selective labeling of specific cellular components and organelles. medchemexpress.com One powerful technique is metabolic glycan labeling. nih.gov In this approach, cells are incubated with an unnatural sugar that has been modified to contain an azide group. nih.gov This azido-sugar is incorporated into the cell's natural metabolic pathways and displayed on the surface of glycoproteins. nih.gov Subsequent treatment with Cyanine5.5 alkyne results in the covalent attachment of the fluorophore to these cell surface glycans via a click reaction. nih.gov
This strategy allows for the specific visualization of the cell surface and can be used to track dynamic processes such as cell migration and internalization. Furthermore, variations of this metabolic labeling approach can target other cellular components. For example, research has shown that certain cyanine dyes can act as mitochondrial inhibitors, suggesting a potential for targeting mitochondria. medchemexpress.com Confocal imaging has been used to study the subcellular localization of Cy5.5-DNA bioconjugates, demonstrating their accumulation in mitochondria. researchgate.net This selective labeling provides valuable insights into cellular structure and function.
Methodologies for Quantifying Conjugation Efficiency and Purity
Accurate quantification of conjugation efficiency and purification of the labeled product are critical steps in any bioconjugation reaction. Several analytical techniques are employed to assess the success of labeling with Cyanine5.5 alkyne.
Table 2: Methods for Quantifying Conjugation Efficiency and Purity
| Method | Principle | Application |
| UV/Vis Spectroscopy | Measures the absorbance of the dye and the biomolecule to determine the degree of labeling. nih.gov | Quantifying the number of dye molecules per biomolecule. nih.gov |
| Fluorescence Spectroscopy | Measures the fluorescence intensity of the conjugate to determine the concentration of the attached dye. sci-hub.se | Assessing conjugation efficiency. sci-hub.se |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled conjugate from unreacted dye and biomolecule. nih.govacs.org | Purification and purity assessment. nih.govacs.org |
| Mass Spectrometry (MS) | Determines the exact mass of the conjugate, confirming the covalent attachment of the dye. | Verification of conjugation. |
| Gel Electrophoresis (e.g., SDS-PAGE) | Separates proteins based on size, allowing visualization of the fluorescently labeled protein. nih.govnih.gov | Confirming protein labeling and assessing purity. nih.govnih.gov |
For example, after conjugating a protein with Cyanine5.5 alkyne, the reaction mixture can be analyzed by SDS-PAGE. The gel can be visualized under UV light to detect the fluorescent band corresponding to the labeled protein, and then stained with a protein stain to visualize all proteins, allowing for an assessment of labeling efficiency. nih.gov Similarly, reverse-phase HPLC is a powerful tool for both purifying the final conjugate and quantifying the extent of labeling. nih.govsci-hub.se In some cases, challenges in separating the labeled product from unreacted dye using HPLC have been reported, necessitating alternative purification methods like denaturing polyacrylamide gel electrophoresis (PAGE). nih.gov
Advanced Fluorescent Probe Design and Engineering with Cyanine5.5 Alkyne Chloride
Rational Design Principles for Cyanine5.5 Alkyne-Based Fluorescent Probes
The rational design of fluorescent probes utilizing Cyanine5.5 alkyne hinges on several key principles to ensure optimal performance for specific biological applications. The core strategy involves the conjugation of the Cy5.5 alkyne fluorophore to a targeting moiety that recognizes a specific biomolecule or cellular structure. This modular design allows for a systematic approach to probe development, where both the targeting and signaling components can be independently optimized.
A primary consideration in the design of these probes is the choice of the targeting ligand. This can range from small molecules and peptides to larger antibodies and nanobodies, each selected for its high affinity and specificity towards the biological target of interest. The linker connecting the Cy5.5 alkyne to the targeting moiety is another critical design element. It must be of appropriate length and flexibility to avoid steric hindrance that could impede the interaction of the targeting ligand with its target. Furthermore, the linker should not interfere with the photophysical properties of the Cy5.5 fluorophore.
The inherent properties of the Cyanine5.5 dye itself are also central to the design process. Its high molar extinction coefficient and good quantum yield in the NIR spectrum are advantageous for in vivo imaging. vectorlabs.combroadpharm.com Moreover, the fluorescence of Cy5.5 is largely insensitive to pH changes within the physiological range (pH 4 to 10), which is a crucial feature for reliable imaging in diverse cellular compartments. vectorlabs.comvectorlabs.com The water-solubility and hydrophilic nature of some Cy5.5 alkyne variants can also be leveraged to minimize non-specific binding to cellular components, thereby enhancing the signal-to-noise ratio. vectorlabs.comvectorlabs.com
The bioorthogonal nature of the alkyne group is a cornerstone of the rational design of these probes. nih.gov It allows for the specific and efficient labeling of azide-modified biomolecules in complex biological systems with minimal off-target reactions. This "click chemistry" approach has been widely adopted for its reliability and high yield. lumiprobe.comnih.gov
| Design Principle | Key Consideration | Benefit for Probe Function |
| Targeting Moiety | High affinity and specificity for the biological target. | Ensures accurate localization and visualization of the target. |
| Linker | Appropriate length, flexibility, and chemical stability. | Optimizes target binding and maintains fluorophore performance. |
| Fluorophore Properties | NIR emission, high quantum yield, photostability, pH insensitivity. | Enables deep-tissue imaging with high sensitivity and reliability. |
| Bioorthogonal Chemistry | Specific reactivity of the alkyne group with azides. | Allows for precise and efficient labeling in complex biological environments. |
Engineering of Fluorogenic Probes and Environment-Sensitive Constructs
Fluorogenic probes are a class of "smart" fluorescent molecules that are initially non-fluorescent or weakly fluorescent and become brightly emissive upon interaction with their target or a change in their local environment. nih.govnih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, as the background fluorescence is minimal. nih.gov The engineering of fluorogenic probes based on Cyanine5.5 alkyne offers significant advantages for live-cell imaging and in vivo studies.
One common strategy for designing fluorogenic probes is to utilize environment-sensitive fluorophores. nih.gov These dyes exhibit changes in their fluorescence properties, such as intensity and emission wavelength, in response to changes in the polarity or viscosity of their surroundings. nih.govnih.gov When such a dye is conjugated to a targeting ligand, its fluorescence can be quenched in the aqueous environment of the extracellular space. Upon binding to its target, such as a receptor in the hydrophobic environment of the cell membrane, the dye experiences a change in its local environment, leading to a significant increase in its fluorescence.
Another approach to creating fluorogenic probes is through the use of quenching mechanisms that are relieved upon target interaction. This can be achieved by designing probes where the Cy5.5 fluorophore is held in close proximity to a quencher molecule. Upon binding to the target, a conformational change in the probe separates the fluorophore and the quencher, restoring fluorescence.
The development of such probes requires a deep understanding of the photophysical properties of the fluorophore and the nature of its interaction with the target. The "turn-on" response of these probes can be fine-tuned by modifying the chemical structure of the fluorophore and the linker.
| Probe Type | Activation Mechanism | Advantage |
| Environment-Sensitive | Change in local polarity or viscosity upon target binding. | High signal-to-noise ratio, wash-free imaging. nih.gov |
| Quencher-Based | Separation of fluorophore and quencher upon target interaction. | Controlled activation of fluorescence. |
Strategies for Multi-Color Imaging and Multiplexed Assays Using Cyanine5.5 Alkyne (Chloride)
The ability to simultaneously visualize multiple targets within a single sample is crucial for understanding complex biological systems. Cyanine5.5 alkyne, with its distinct spectral properties in the near-infrared range, is well-suited for multi-color imaging and multiplexed assays when used in combination with other spectrally compatible fluorophores.
A key strategy for multi-color imaging is the selection of a panel of fluorescent dyes with minimal spectral overlap. This ensures that the fluorescence signal from each probe can be independently detected and quantified. For example, Cy5.5 can be paired with dyes that emit in the visible spectrum, such as FITC, PE, and PerCP, for multi-color flow cytometry applications. pedsresearch.orgnih.gov
Förster Resonance Energy Transfer (FRET) is another powerful technique that can be employed for multiplexed assays. FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically within 10 nm). d-nb.info By labeling two interacting molecules with a suitable FRET pair, such as a cyanine (B1664457) dye like Cy3 as the donor and Cy5.5 as the acceptor, their interaction can be monitored by measuring the FRET efficiency. nih.govresearchgate.netnih.gov This approach has been used to study protein-protein interactions, conformational changes in biomolecules, and nucleic acid hybridization. nih.govresearchgate.netnih.gov
The development of DNA-based nanostructures, termed FRETfluors, utilizing Cy3 and Cy5 pairs, has demonstrated the potential for highly multiplexed fluorescence detection at the single-molecule level. nih.gov By precisely controlling the distance and orientation of the donor and acceptor dyes on a DNA scaffold, a large number of unique spectral signatures can be generated from a limited number of fluorophores. nih.gov
Design of Size- and Charge-Matched Fluorophores for Quantitative Proteomics
Quantitative proteomics aims to identify and quantify the abundance of proteins in complex biological samples. Two-dimensional difference gel electrophoresis (2D-DIGE) is a powerful technique for comparative proteomics, where different protein samples are labeled with spectrally distinct, size- and charge-matched fluorescent dyes and then separated on the same 2D gel. nih.gov This co-migration minimizes gel-to-gel variation and allows for accurate quantification of changes in protein expression.
The design of size- and charge-matched fluorophores is critical for the success of 2D-DIGE. Any significant difference in the mass or charge of the fluorescent tags can lead to shifts in the migration of labeled proteins, resulting in erroneous quantification. nih.gov Cyanine5.5 alkyne, when used in conjunction with other cyanine dye alkynes like Cy3 alkyne, can be designed to be size- and charge-matched for applications in quantitative proteomics.
A "Click-DIGE" approach has been developed that combines the specificity of click chemistry with the resolution of 2D-DIGE. nih.gov In this method, proteins with specific post-translational modifications are metabolically labeled with an azide-containing substrate. The azide-modified proteins are then labeled with size- and charge-matched alkyne-functionalized cyanine dyes, such as Cy3-alkyne and Cy5-alkyne. nih.gov This allows for the specific analysis of a targeted subset of the proteome.
Research has shown that custom-synthesized Cy3 and Cy5 alkyne reagents can be produced with a mass difference of only 2 Da and the same charge, making them ideal for Click-DIGE experiments. nih.gov This minimal mass difference is comparable to that of the well-established NHS-ester or maleimide (B117702) reactive Cy dyes used in traditional DIGE. nih.gov
| Cyanine Dye Alkyne Pair | Mass Difference (Da) | Application | Reference |
| Alkyne-Cy3 and Alkyne-Cy5 | 2 | Click-DIGE for quantitative proteomics of glycoproteins. | nih.gov |
| Previously described Alkyne-Cy3 and Alkyne-Cy5 | 26 | Proteomics (with potential for higher false positives). | nih.gov |
Applications of Cyanine5.5 Alkyne Chloride in Cutting Edge Biological Imaging and Sensing
High-Resolution Fluorescence Microscopy of Labeled Biological Systems
Cyanine5.5 alkyne (chloride) is increasingly being utilized in high-resolution fluorescence microscopy, including super-resolution techniques that bypass the diffraction limit of light. Its photostability and brightness are critical for methods such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). researchgate.netabberior.rocks In these techniques, the fluorescent molecules are sequentially activated and imaged, allowing for the reconstruction of a high-resolution image. The ability to covalently label specific proteins or other cellular components with Cyanine5.5 alkyne via click chemistry provides the specificity required for such detailed imaging. nih.gov For instance, metabolic labeling of cells with an azide-modified precursor allows for the subsequent attachment of Cyanine5.5 alkyne to newly synthesized biomolecules, which can then be visualized with nanoscale precision. ibidi.com
| Property | Value/Description | Significance in High-Resolution Microscopy |
| Maximum Excitation | ~678 nm | Falls within the output of commonly available red lasers, enabling efficient excitation. |
| Maximum Emission | ~694 nm | Emission in the near-infrared region minimizes autofluorescence from biological samples, enhancing the signal-to-noise ratio. |
| Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | High molar absorptivity contributes to the brightness of the fluorophore, which is crucial for detecting single molecules. vectorlabs.com |
| Photostability | High | Resistance to photobleaching allows for the prolonged imaging times required for super-resolution techniques. vectorlabs.com |
| Functional Group | Alkyne | Enables covalent, bioorthogonal labeling of azide-modified targets with high specificity. vectorlabs.com |
Flow Cytometry for Cellular Analysis and Sorting Applications
In the realm of flow cytometry, Cyanine5.5 alkyne (chloride) serves as a robust fluorescent probe for the identification and sorting of specific cell populations. Its emission spectrum is well-separated from those of many other common fluorophores, making it suitable for multicolor analysis. fishersci.de The high brightness of Cyanine5.5 ensures that even cells expressing low levels of a target antigen can be reliably detected. nih.gov Through conjugation to antibodies or other targeting moieties, Cyanine5.5 alkyne can be used to label specific cell surface markers. For example, Cyanine5-doped silica (B1680970) nanoparticles conjugated to anti-EpCAM antibodies have been successfully used to identify and quantify circulating tumor cells (CTCs) from a mixed cell population using flow cytometry. nih.gov The alkyne group on Cyanine5.5 allows for a stable, covalent linkage to azide-modified antibodies, ensuring that the fluorescent signal is specifically associated with the target cells during analysis and sorting.
In Vivo Optical Imaging Methodologies Utilizing Near-Infrared Emission
The near-infrared emission of Cyanine5.5 alkyne (chloride) is a key attribute for its use in in vivo optical imaging. Light in this region of the electromagnetic spectrum can penetrate biological tissues more deeply than visible light, with reduced absorption and scattering by endogenous chromophores like hemoglobin and melanin. rsc.org This allows for the non-invasive visualization of biological processes in small animal models. researchgate.net
Deep Tissue Penetration Capabilities for Preclinical Studies
The ability to image deep within tissues is a significant advantage of using NIR fluorophores like Cyanine5.5 alkyne in preclinical research. This allows for the study of internal organs and tumors without the need for surgical intervention. rsc.org The effective tissue penetration depth is dependent on the specific tissue type and the imaging system used, but NIR imaging generally provides a substantial improvement over visible light imaging for whole-body analysis. nih.gov Research has demonstrated the utility of cyanine (B1664457) dye derivatives for imaging tumors and monitoring therapeutic responses in deep-seated locations. nih.govepfl.ch
Monitoring of Labeled Entities in Intact Organisms
Cyanine5.5 alkyne (chloride) is employed to track the biodistribution and fate of labeled cells, nanoparticles, and therapeutic agents within a living organism over time. revvity.com For example, cytotoxic T-cells have been labeled with a Cy5.5 derivative to monitor their migration to and accumulation in tumors, providing insights into the efficacy of adoptive T-cell therapies. researchgate.net Similarly, nanoparticles labeled with Cyanine5.5 can be tracked to study their pharmacokinetics and targeting efficiency. nih.gov The covalent attachment of the dye via its alkyne group ensures that the fluorescent signal remains associated with the entity of interest throughout the duration of the study.
| Application Area | Example Study | Key Findings |
| Cancer Research | Tracking of Cy5.5-labeled cytotoxic T-cells in tumor-bearing mice. researchgate.net | The intensity of the NIR fluorescence signal from the labeled T-cells at the tumor site correlated with the therapeutic response. researchgate.net |
| Immunology | Monitoring the migration of natural killer (NK) cells labeled with Cy5.5-conjugated nanoparticles. nih.gov | Labeled NK cells could be visualized migrating to and infiltrating tumors. nih.gov |
| Drug Delivery | In vivo imaging of liposomes loaded with a Cy5.5 derivative. rsc.org | The release of the dye from the liposomes could be monitored in tumor-bearing mice, providing information on drug delivery kinetics. rsc.org |
Development of Molecular Sensing and Detection Platforms
The excellent photophysical properties of Cyanine5.5 alkyne (chloride) also make it a valuable component in the development of molecular sensors and detection platforms. peg.ink These platforms are designed to detect the presence of specific analytes, such as proteins, nucleic acids, or small molecules, often with a corresponding change in the fluorescent signal. nih.gov For instance, an optical immunosensor has been developed using Cyanine-5 to quantify antibodies in serum samples. nih.gov The alkyne functionality of Cyanine5.5 allows for its straightforward incorporation into various sensor designs, including those based on fluorescence resonance energy transfer (FRET) or other quenching/enhancement mechanisms. peg.ink By conjugating Cyanine5.5 alkyne to a recognition element (e.g., an antibody, a DNA probe, or a specific ligand), highly sensitive and selective biosensors can be created for a wide range of diagnostic and research applications. peg.inknih.gov
Theoretical and Spectroscopic Investigations of Cyanine5.5 Systems
Computational Chemistry Approaches for Modeling Cyanine (B1664457) Structure and Spectra (e.g., DFT, TD-DFT)
Computational chemistry provides powerful tools for understanding the electronic structure and predicting the spectroscopic properties of cyanine dyes like Cyanine5.5 alkyne. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are prominent methods employed for this purpose. nih.gov These approaches allow for the systematic analysis of how structural modifications impact the dye's behavior. nih.gov
DFT is utilized to optimize the ground-state molecular geometries and calculate electronic properties. rsc.org For instance, DFT calculations have been used to determine the effects of various electron-donating and electron-withdrawing substituents on the solvation energy (ΔGsolv), static dipole moment (μ), and the difference in dipole moment between the ground and excited states (Δd) of the core Cy5 structure. nih.gov Such studies have shown that substituting hydrogens at the ends of the cyanine dye can significantly alter its solubility and dipole characteristics. nih.gov
TD-DFT builds upon the ground-state calculations from DFT to model the electronic excited states and predict absorption spectra. nih.gov This method has been successfully used to calculate the vibrationally-resolved absorption spectrum of Cy5, achieving results within 0.007 eV of experimental values. nih.gov By modeling the impact of substituents, researchers can predict shifts in the absorption and emission spectra, which often correlate well with the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. rsc.org These computational insights are crucial for designing novel Cyanine5.5 derivatives with tailored properties for specific applications. nih.gov
| Property | Significance | Computational Method | Finding |
|---|---|---|---|
| Solvation Energy (ΔGsolv) | Predicts solubility in different media. | DFT | Electron-withdrawing substituent pairs generally lead to more negative ΔGsolv, suggesting increased water solubility. nih.gov |
| Static Dipole Moment (μ) | Influences intermolecular interactions and aggregation. | DFT | The calculated value for a pristine Cy5 is approximately 15.35 D, which agrees reasonably well with experimental data. nih.gov |
| Transition Dipole Moment | Relates to the intensity of light absorption (molar absorptivity). | TD-DFT | Relatively unaffected by many terminal substitutions compared to the pristine Cy5 structure. nih.gov |
| Absorption Spectrum (λmax) | Predicts the wavelength of maximum light absorption. | TD-DFT | Calculations can yield a maximum absorption energy that is very close to experimental values. nih.gov |
Influence of Solvent Environment on the Spectroscopic Behavior of Cyanine Dyes
The spectroscopic properties of Cyanine5.5 alkyne are highly sensitive to its local environment, a phenomenon known as solvatochromism. The solvent's polarity, refractive index (n), and dielectric constant (ε) can all influence the absorption and emission spectra of the dye. pku.edu.cn Research on various cyanine dyes has demonstrated that the shift in the absorption peak and the energy difference between absorption and fluorescence depend on both the refractive index and the dielectric constant of the solvent used. pku.edu.cn
For Cyanine5.5 alkyne, which is soluble in organic solvents like DMSO, DMF, and DCM, changes in the solvent environment can alter the energy levels of its ground and excited states differently, leading to shifts in spectral bands. broadpharm.comlumiprobe.com Generally, cyanine dyes exhibit low fluorescence quantum yields in fluid solutions but show enhanced emission in viscous environments. rsc.org This is because viscous solvents can conformationally constrain the dye, inhibiting non-radiative decay pathways. rsc.org While the core fluorescence of Cyanine5.5 is largely insensitive to pH changes within a range of 4 to 10, the choice of solvent can still profoundly impact its performance. vectorlabs.comvectorlabs.com The terminal alkyne group itself can serve as a vibrational probe, as its stretching frequency can be sensitive to the solvent, providing another layer of environmental sensitivity. nih.gov
| Solvent Property | Effect on Absorption/Emission | Underlying Mechanism |
|---|---|---|
| Polarity | Can cause red or blue shifts (solvatochromism) depending on the dye's dipole moment change upon excitation. | Differential solvation of the ground and excited states. |
| Refractive Index (n) | Affects the dispersion forces between the dye and solvent molecules, influencing spectral shifts. pku.edu.cn | Stabilization of the excited state through solvent polarizability. |
| Dielectric Constant (ε) | Influences the reaction field of the solvent, impacting the energy gap between electronic states. pku.edu.cn | Stabilization of polar excited states in high dielectric constant solvents. |
| Viscosity | Often leads to an increase in fluorescence quantum yield. rsc.org | Inhibition of non-radiative decay through molecular twisting (photoisomerization). rsc.org |
Research on Molecular Conformation and Aggregation Effects on Optical Properties
The optical properties of Cyanine5.5 alkyne are strongly influenced by its molecular conformation and its tendency to self-assemble into aggregates. nih.gov Cyanine dyes are known to form distinct types of aggregates, primarily H-aggregates and J-aggregates, which have unique spectroscopic signatures. nih.govnih.gov H-aggregates, characterized by a face-to-face stacking of dye molecules, typically exhibit a blue-shifted absorption band compared to the monomer. nih.govnih.gov Conversely, J-aggregates, which involve a head-to-tail arrangement, display a characteristic sharp, red-shifted absorption band known as the J-band. nih.govnih.gov
The formation of these aggregates is dependent on several factors, including dye concentration, solvent polarity, the presence of templating structures like DNA, and the chemical structure of the dye itself. nih.govnih.govresearchgate.net For example, the hydrophobicity and steric bulk of substituents on the cyanine core play a principal role in directing aggregation. nih.gov The tendency to aggregate generally follows the trend of quinoline (B57606) > benzothiazole (B30560) > benzoxazole (B165842) > dimethylindole heterocyclic groups. researchgate.net The conformation of the polymethine chain is also critical; twisting around this chain is a primary mechanism for non-radiative decay, and aggregation can restrict this motion, thereby altering the fluorescence output. osti.gov Understanding and controlling aggregation is essential, as it can either quench fluorescence or, in the case of J-aggregates, lead to highly emissive states with unique optical properties. nih.gov
Strategies for Enhancing Fluorescence Quantum Yield and Photostability of Cyanine5.5 Conjugates
A significant focus of cyanine dye research is the development of strategies to improve fluorescence quantum yield (QY) and photostability, which are critical for demanding imaging applications. Cyanine5.5 alkyne is described as a photostable fluorophore, but its performance can be further enhanced. broadpharm.comvectorlabs.comlumiprobe.com
One major cause of fluorescence quenching and photobleaching in cyanine dyes is cis-trans photoisomerization, which involves rotation around the double bonds in the polymethine bridge. osti.gov A primary strategy to boost QY is to inhibit this non-radiative decay pathway. This can be achieved by increasing the local environmental viscosity or by sterically hindering the rotation, for example, by attaching the dye to a larger biomolecule like DNA. osti.gov
Another effective strategy involves the direct conjugation of the fluorophore to molecules that can quench unwanted triplet states, which are precursors to photobleaching. nih.gov The direct linkage of triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to Cy5 has been shown to dramatically enhance photostability without significantly altering its native spectral characteristics. nih.gov For instance, the quantum yield for a Cy5-COT conjugate increased by 25% compared to the parent Cy5. nih.gov Furthermore, modifying the dye's structure to reduce its net charge has been shown to improve photostability, with zwitterionic (net charge of 0) Cy5.5 analogs demonstrating the highest stability under various atmospheric conditions. nih.gov The presence of oxygen generally increases the rate of photodegradation. nih.gov
| Strategy | Targeted Property | Mechanism | Example |
|---|---|---|---|
| Inhibition of Photoisomerization | Quantum Yield | Reduces the primary non-radiative decay pathway by sterically hindering rotation of the polymethine chain. osti.gov | Attachment to biomolecules like DNA. osti.gov |
| Conjugation with TSQs | Photostability, Quantum Yield | Quenches the reactive triplet state, preventing photobleaching and in some cases enhancing fluorescence. nih.gov | Directly linking cyclooctatetraene (COT) to the dye. nih.gov |
| Reduction of Net Charge | Photostability | Reduces susceptibility to oxygen-dependent photobleaching pathways. nih.gov | Synthesis of zwitterionic (net charge 0) Cy5.5 analogs. nih.gov |
| Introduction of Shielding Groups | Quantum Yield | Reduces intermolecular interactions that can lead to quenching. nih.gov | Incorporating bulky groups like fluorene (B118485) into the dye structure. nih.gov |
Comparative Research and Analog Development Pertaining to Cyanine5.5 Alkyne Chloride
Comparative Analysis with Other Cyanine (B1664457) Dyes (e.g., Cy3, Cy5, Cy7) in Research Applications
Cyanine5.5 alkyne belongs to the cyanine dye family, a class of synthetic fluorescent molecules widely utilized in biotechnology for labeling nucleic acids, proteins, and other biomolecules. axispharm.com The family includes popular dyes such as Cy3, Cy5, and Cy7, which are distinguished by the length of their polymethine bridge, a key determinant of their spectral properties. researchgate.net This structural variation allows for a range of dyes that cover a broad fluorescence spectrum, enabling multicolor detection and imaging. Longer-wavelength dyes like Cy5.5 and Cy7 are particularly advantageous for in vivo imaging, as their near-infrared (NIR) emission allows for deeper tissue penetration with minimal interference from biological autofluorescence. axispharm.comcreative-diagnostics.com
A primary application of these dyes is in fluorescence-based detection methods, including microscopy, flow cytometry, and microarray analysis. axispharm.comcreative-diagnostics.com The choice of dye often depends on the specific instrumentation available and the need to avoid spectral overlap in multi-labeling experiments. Cy5, for example, is compatible with common CCD detectors which have high sensitivity in the red region of the spectrum. creative-diagnostics.com
| Cyanine Dye | Excitation Maximum (nm) | Emission Maximum (nm) | Primary Spectral Range |
|---|---|---|---|
| Cy3 | ~550 | ~570 | Greenish-Yellow |
| Cy5 | ~650 | ~670 | Far-Red |
| Cyanine5.5 | ~678 | ~694 | Near-Infrared (NIR) |
| Cy7 | ~750 | ~776 | Near-Infrared (NIR) |
Despite their widespread use, research has revealed significant differences in the photophysical behavior of cyanine dyes upon conjugation to biomolecules. A critical study examining protein labeling found a stark discrepancy between the behavior of Cy3/Cy3.5 and Cy5/Cy7. researchgate.netnih.gov When covalently linked to Immunoglobulin G (IgG), Cy3 and its analog Cy3.5 exhibit a two- to three-fold enhancement in fluorescence. researchgate.netnih.gov In contrast, Cy5, Cy5.5, and Cy7 display significant fluorescence quenching under similar conditions. nih.gov
Researchers have identified several mechanisms responsible for this divergence:
Anomalous Fluorescence Enhancement : The attachment of Cy3 to a protein surface induces an increase in its fluorescence, a phenomenon not observed with Cy5. researchgate.netnih.gov
Resonance Energy Transfer (RET) : Mutual quenching between adjacent dye molecules via RET is substantially more pronounced for Cy5 labels than for Cy3 labels when multiple dyes are conjugated to the same protein. nih.gov
Formation of Non-fluorescent States : At high labeling ratios, a significant fraction of Cy5 molecules can adopt a non-fluorescent state, characterized by a shifted absorption maximum. nih.gov
These findings divide the cyanine dye series into two functional groups for protein labeling applications: Cy3 and Cy3.5, which yield bright conjugates, and Cy5, Cy5.5, and Cy7, which are prone to extensive quenching at higher labeling densities. researchgate.netnih.gov
Development and Application of Sulfonated and Other Water-Soluble Cyanine5.5 Analogs
A significant challenge in the application of traditional cyanine dyes, including Cyanine5.5 alkyne, is their limited water solubility. interchim.fr Because most biological labeling experiments are conducted in aqueous buffers, organic co-solvents like DMSO or DMF are often required to dissolve the dye, which can be detrimental to sensitive proteins. To address this limitation, water-soluble analogs have been developed, primarily through the introduction of sulfonic acid groups to the dye's core structure.
The resulting "sulfo-Cyanine5.5" dyes are highly hydrophilic and readily dissolve in aqueous environments without the need for organic solvents. lumiprobe.comaxispharm.com This modification offers several key advantages in research applications:
Enhanced Water Solubility : The presence of sulfonate groups dramatically increases solubility in water, making the dyes ideal for labeling proteins, antibodies, and other biomolecules in their native aqueous buffers. axispharm.com
Improved Bioconjugation : They are the reagent of choice for labeling sensitive proteins that may be damaged by the presence of organic co-solvents. lumiprobe.comantibodies.com
Reduced Non-Specific Binding : Increased hydrophilicity can minimize non-specific interactions, leading to lower background signals in imaging and assay applications. vectorlabs.com
Improved Photophysical Properties : Sulfonation can also lead to slight improvements in the dye's photostability and quantum yield.
These sulfonated analogs are particularly well-suited for demanding applications such as non-invasive in vivo NIR imaging, where low background fluorescence is critical for achieving high-contrast images. lumiprobe.com
| Property | Cyanine5.5 Alkyne | sulfo-Cyanine5.5 NHS ester |
|---|---|---|
| Solubility | Good in organic solvents (DMSO, DMF); practically insoluble in water. interchim.fr | Good in water, DMF, and DMSO. antibodies.com |
| Excitation Max (nm) | ~678-684 vectorlabs.com | ~675 axispharm.comantibodies.com |
| Emission Max (nm) | ~694 antibodies.comvectorlabs.com | ~694 axispharm.comantibodies.com |
| Extinction Coefficient (M-1cm-1) | ~190,000-198,000 vectorlabs.com | ~235,000 antibodies.com |
| Primary Application Benefit | Labeling via click chemistry in mixed aqueous/organic media. lumiprobe.com | Amine-reactive labeling in purely aqueous environments. lumiprobe.com |
Evaluation of Novel Cyanine Core Modifications for Enhanced Performance
Beyond improving water solubility, research efforts have focused on modifying the core structure of cyanine dyes to enhance their photophysical performance. Conventional cyanine dyes can suffer from inadequate photostability and brightness, and a tendency to form non-fluorescent aggregates in aqueous solutions, which can limit their efficacy. nih.gov Novel modifications to the cyanine scaffold aim to overcome these limitations.
One significant strategy involves the introduction of heavy atoms, such as iodine or selenium, into the heterocyclic rings of the cyanine core. nih.gov This modification utilizes the "heavy-atom effect" to enhance the rate of intersystem crossing (ISC), a process where the excited dye transitions from a singlet state to a triplet state. nih.gov While this may reduce fluorescence, it significantly increases the generation of singlet oxygen, a reactive species that is the basis for photodynamic therapy (PDT). This modification effectively repurposes the cyanine scaffold for therapeutic applications. nih.govresearchgate.net
A different and more facile approach to enhancing performance is through counterion exchange, which does not require additional synthetic steps. nih.gov The chloride anion typically associated with Cyanine5.5 alkyne is a small, "hard" counterion. Research on a closely related Cy5 dye demonstrated that replacing this chloride with large, "soft," fluorinated aryl borate (B1201080) counterions can dramatically improve photophysical properties. nih.govresearchgate.net This simple exchange was shown to increase the dye's brightness by up to 6-fold and its photostability by a remarkable 55-fold. nih.govresearchgate.net The proposed mechanism is that the larger, softer counterions better stabilize the dye's structure and promote an ideal polymethine state where charge is more effectively delocalized across the polymethine chain, leading to higher radiative rates and reduced photobleaching. nih.govresearchgate.net
Other innovative strategies include supramolecular containment, where the dye molecule is encapsulated within a larger host molecule like a cyclodextrin. researchgate.netarxiv.org For the dye Cy3, this encapsulation was shown to restrict the mobility of the dye and alter its local environment, resulting in up to a three-fold increase in brightness and a marked improvement in photostability. arxiv.org These various modification strategies highlight the ongoing development of the cyanine platform to produce more robust and powerful fluorescent probes for advanced research applications.
Challenges and Future Research Frontiers for Cyanine5.5 Alkyne Chloride
Strategies to Mitigate Fluorescence Quenching and Background Signals in Biological Assays
A primary challenge in the application of Cy5.5 alkyne is the reduction of its quantum yield through fluorescence quenching and the interference from non-specific background signals, both of which degrade the signal-to-noise ratio (SNR). scispace.com
Fluorescence Quenching: Fluorescence quenching occurs when the excited-state energy of the fluorophore is dissipated through non-radiative pathways. In the context of Cy5.5, self-quenching is a significant issue where high local concentrations of the dye lead to the formation of non-fluorescent aggregates. This is particularly problematic when labeling densely packed structures or when encapsulating the dye at high concentrations within delivery vehicles like liposomes. rsc.org
One strategy to overcome self-quenching involves the controlled, active loading of Cy5.5 derivatives into liposomes using trapping agents like ammonium (B1175870) sucrose (B13894) octasulfate. This method can achieve nearly 100% encapsulation and induces the formation of nanoprecipitates inside the liposome, leading to deep fluorescence self-quenching. rsc.org The fluorescence is then significantly enhanced (60- to 100-fold) upon release from the liposome, making these systems effective as "turn-on" probes for reporting cargo delivery in deep tissues. rsc.org
Background Signal Reduction: Minimizing non-specific binding is crucial for reducing background fluorescence. Cy5.5 alkyne is a hydrophilic, water-soluble dye, which inherently helps to reduce non-specific interactions with biological components. vectorlabs.com Further improvements can be achieved through chemical modifications of the target biomolecules or the linker connecting the dye to the target. Additionally, optimizing experimental conditions such as buffer composition, pH, and washing steps is essential for improving the SNR. izon.comlibretexts.orglibretexts.org Digital processing techniques, such as applying low-pass filters or using convolutional neural networks, can also computationally enhance the SNR and contrast of images post-acquisition. nih.gov
| Strategy | Mechanism | Application |
| Active Loading into Liposomes | Induces deep self-quenching at high concentrations, with fluorescence recovery upon release. | Creates "turn-on" probes for reporting drug or cargo delivery. rsc.org |
| Use of Hydrophilic Dyes | Reduces non-specific hydrophobic interactions with cellular components. | General strategy for lowering background in biological assays. vectorlabs.com |
| Optimization of Assay Conditions | Adjusting parameters like buffer pH, ionic strength, and implementing stringent wash steps. | Minimizes non-specific binding and improves signal-to-noise ratio. izon.comlibretexts.org |
| Computational Image Processing | Employs algorithms (e.g., digital smoothing, Fourier filtering) to distinguish signal from noise. | Post-acquisition enhancement of image quality and SNR. libretexts.orgnih.gov |
Advancements in Addressing Photobleaching in Long-Term Imaging Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore upon light exposure, is a major limitation for long-term imaging studies. Cyanine (B1664457) dyes, including Cy5.5, are susceptible to this phenomenon, which limits the duration of observation and the intensity of excitation light that can be used. nih.govresearchgate.net Research has shown that photobleaching pathways are often initiated from the fluorophore's long-lived triplet state, which can react with molecular oxygen to produce damaging reactive oxygen species (ROS). rsc.orgnih.gov
A significant advancement in combating photobleaching is the covalent conjugation of photostabilizing agents, also known as triplet-state quenchers (TSQs), directly to the fluorophore. nih.govnih.govspringernature.com This intramolecular "self-healing" approach has proven more effective than simply adding the agents to the imaging buffer. nih.gov
Key findings include:
Covalent Linkage of TSQs: The direct conjugation of molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox (a vitamin E analog) to Cy5 has been shown to dramatically enhance its photostability. nih.govnih.govresearchgate.net These conjugates exhibit longer-lived fluorescence and reduced blinking without altering the native spectral properties of the dye. nih.govspringernature.com
Performance in Oxygenated Environments: In the presence of oxygen, which is more representative of a cellular environment, Cy5-COT and Cy5-NBA conjugates performed better than Cy5-Trolox, providing a two- to sevenfold reduction in photobleaching compared to the parent Cy5. nih.govresearchgate.net
Radioprotection: In the context of multimodal nuclear/optical imaging, where the fluorophore is exposed to ionizing radiation, Cy5.5 shows greater resistance to radiobleaching than Cy7 but is more sensitive than Cy3. thno.orgresearchgate.net The addition of radical scavengers, particularly ascorbic acid, provides robust protection against this radiation-induced degradation. thno.orgresearchgate.net
| Photostabilizing Agent | Mechanism of Action | Key Advantage |
| Cyclooctatetraene (COT) | Triplet-state quencher | High efficacy, especially when covalently linked to the fluorophore. nih.govresearchgate.net |
| 4-Nitrobenzyl alcohol (NBA) | Triplet-state quencher | Provides significant photostability enhancement in oxygenated environments. nih.govnih.gov |
| Trolox | Triplet-state quencher and antioxidant | Effective at reducing blinking and photobleaching. nih.govacs.org |
| Ascorbic Acid (Vitamin C) | Radical scavenger | Offers robust protection against radiobleaching in multimodal imaging settings. thno.orgresearchgate.net |
Exploration of Novel Bioorthogonal Linkages Beyond CuAAC for Cyanine5.5 Functionalization
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for conjugating Cy5.5 alkyne, the requirement of a copper catalyst can be a significant drawback for in vivo applications due to its cytotoxicity. researchgate.netwikipedia.orgsigmaaldrich.com This has spurred the development of copper-free click chemistry alternatives.
The most prominent alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . nih.govmagtech.com.cnnih.gov This reaction utilizes a strained cyclooctyne (B158145) derivative, which reacts spontaneously with an azide (B81097) without the need for a catalyst. wikipedia.orgnih.govmagtech.com.cn The driving force for the reaction is the release of ring strain in the cyclooctyne. sigmaaldrich.com
Key aspects of SPAAC include:
Bioorthogonality: The absence of a toxic catalyst makes SPAAC highly suitable for labeling biomolecules in living cells and organisms. wikipedia.orgnih.govnih.gov
Cyclooctyne Derivatives: Various cyclooctyne derivatives have been developed to modulate reaction kinetics and stability. These include monofluorinated (MOFO), difluorinated (DIFO), and dibenzocyclooctyne (DBCO) variants. wikipedia.orglumiprobe.com The DBCO moiety, for example, can be attached to Cy5.5 to create a probe ready for copper-free conjugation. lumiprobe.com
Applications: SPAAC has been successfully used in polymer chemistry, for labeling molecules on cell surfaces, and for creating complex multimodal imaging agents. nih.govnih.govnih.gov
Other potential bioorthogonal reactions include the inverse-electron-demand Diels-Alder reaction, which could be used to integrate Cy5.5 into targeting ligands. researchgate.net The development of these alternative linkages expands the toolkit for functionalizing biomolecules with Cy5.5 alkyne, enabling more complex and biologically compatible experimental designs.
| Ligation Chemistry | Catalyst | Key Features | Primary Application |
| CuAAC | Copper(I) | High reaction rates, high yield, forms stable triazole linkage. | In vitro conjugation, surface functionalization. vectorlabs.comlumiprobe.com |
| SPAAC | None (strain-promoted) | Bioorthogonal (no cytotoxic catalyst), proceeds at ambient temperatures. | In vivo labeling, live-cell imaging. wikipedia.orgnih.govnih.gov |
| Thiol-yne Reaction | Base or light | Can be used to assemble multiple functional units onto a strained alkyne scaffold. | Construction of multifunctional molecules and multimodal probes. nih.gov |
Emerging Applications in Light-Harvesting Architectures and Quantum Computing
The unique photophysical properties of cyanine dyes make them attractive candidates for applications beyond traditional bio-imaging, particularly in materials science and quantum information processing.
Light-Harvesting and Energy Transfer: Cyanine dyes like Cy5.5 are excellent chromophores for constructing systems that mimic natural light-harvesting complexes. Their strong absorption and ability to participate in energy transfer processes are key to this application.
Förster Resonance Energy Transfer (FRET): Cy5.5 can act as a FRET donor or acceptor. For instance, it can serve as a donor to a longer-wavelength acceptor like Cy7. digitellinc.com In such a pair, the efficiency of energy transfer is highly dependent on the distance and orientation between the dyes, a principle used to create ratiometric sensors for biological analytes. digitellinc.compeg.ink
Through-Bond Energy Transfer (TBET): In TBET systems, an energy donor (e.g., pyrene) is covalently linked to the Cy5.5 acceptor. Upon excitation of the donor, energy is transferred through the chemical bonds to the cyanine dye, which then fluoresces. digitellinc.com These constructs can be designed to have very large Stokes shifts, which is advantageous for imaging applications.
Quantum Computing: While the application of Cy5.5 alkyne specifically in quantum computing is still an emerging field, the fundamental properties of single organic fluorophores are being explored for quantum information science. The ability to control the quantum state of a single molecule with light opens possibilities for its use as a qubit, the basic unit of quantum information. The photostability and well-defined emission of Cy5.5 derivatives are desirable properties for such applications, although significant challenges in controlling the molecular environment and mitigating decoherence remain.
Integration of Cyanine5.5 Alkyne (Chloride) into Advanced Multimodal Research Platforms
A powerful trend in biomedical research is the development of multimodal imaging platforms that combine the strengths of different imaging techniques to provide a more complete picture of biological processes. purdue.edu Cy5.5 alkyne is well-suited for integration into such platforms, typically pairing the high sensitivity and resolution of optical imaging with the whole-body imaging capabilities of nuclear techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govnih.govmdpi.com
The construction of these multimodal probes involves linking three key components:
A targeting moiety (e.g., a peptide like c(RGDfK) or AE105) that directs the probe to a specific biological target, such as a receptor overexpressed on cancer cells. nih.gov
An optical reporter (Cy5.5) for fluorescence imaging. nih.gov
A radionuclide chelator (e.g., DOTA or NOTA) that can be loaded with a positron-emitting (like ⁶⁴Cu or ⁶⁸Ga) or gamma-emitting (like ¹¹¹In) isotope for PET or SPECT imaging, respectively. thno.orgnih.govnih.gov
The alkyne group on Cy5.5, or a corresponding azide or cyclooctyne on the chelator or targeting ligand, allows these components to be assembled efficiently using click chemistry. nih.govnih.gov This modular approach facilitates the creation of sophisticated probes that enable researchers to perform whole-body PET scans to locate tumors, followed by fluorescence-guided surgery to precisely delineate and resect the cancerous tissue. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal conditions for conjugating Cyanine5.5 alkyne (chloride) to azide-functionalized biomolecules in Click Chemistry?
- Methodological Answer : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. Dissolve Cyanine5.5 alkyne in a DMSO/water mixture (e.g., 10% DMSO) to enhance solubility. Add a copper(I) catalyst (e.g., CuSO₄ with sodium ascorbate) and react with azide-modified targets (e.g., proteins, oligonucleotides) at 25–37°C for 1–4 hours. Monitor reaction efficiency via HPLC or fluorescence quenching assays .
Q. How does the solubility of Cyanine5.5 alkyne (chloride) influence experimental design?
- Methodological Answer : The dye is highly soluble in organic solvents (e.g., DMF, DMSO, methanol) but poorly soluble in aqueous buffers. For biological applications, prepare stock solutions in DMSO (≤10% final concentration) and dilute into PBS or cell culture media. Precipitation issues can be mitigated by sonication or filtration (0.22 µm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
